molecular formula C17H21N3OS B2537974 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone CAS No. 1170206-75-3

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

Cat. No. B2537974
M. Wt: 315.44
InChI Key: VJTYJCVPLPRSBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various heterocyclic compounds has been a subject of interest due to their potential biological activities. In the first study, a compound with a 1,2,3-thiadiazole moiety was synthesized through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone. The synthesis process was followed by characterization using IR, 1H NMR, HRMS, elemental analysis, and single-crystal X-ray diffraction . Similarly, the second study reports the synthesis of piperazine derivatives through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, with SO4^2−/Y2O3 as a catalyst in ethanol . The third study describes the synthesis of 1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and biological activities. In the first paper, the crystal structure of the synthesized compound was determined to belong to the monoclinic space group P21/c. The 1,2,3-thiadiazol ring was found to be nearly vertical with both phenyl rings, and the molecule exhibited intermolecular weak hydrogen bonds and π-π stacking interactions, which extended the molecules into a two-dimensional layer framework . The second paper does not provide detailed structural analysis, but the compounds were characterized by spectral studies . In the third paper, the structures of the synthesized derivatives were confirmed by X-ray crystal structure analysis, with isomeric intermediates being differentiated by 1H NMR chemical shifts .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that require precise conditions and catalysts. The first paper does not detail the specific reaction mechanism but mentions the formation of intermolecular weak hydrogen bonds and π-π stacking interactions . The second paper describes a cyclocondensation reaction facilitated by a sulfate-based catalyst, which is a key step in the formation of the piperazine derivatives . The third paper involves the transformation of pyrazole carboxylate derivatives into phenylethanol derivatives, indicating a reaction that involves nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and the presence of specific functional groups. The first paper reports the crystal density and molecular interactions, which suggest the compound's solid-state properties . The second paper does not provide explicit physical properties but mentions the use of spectral studies for characterization, which implies certain chemical properties like functional group presence . The third paper's biological evaluation suggests that the physical and chemical properties of the synthesized compounds are conducive to biological activity, as evidenced by their ability to suppress lung cancer cell growth .

Biological Activity

The biological activity of these compounds is a significant aspect of their study. The first paper reports fungicidal activity for the synthesized compound . The second paper highlights that some of the synthesized piperazine derivatives showed excellent antibacterial and antifungal activities, comparable to standard drugs . The third paper's preliminary biological evaluation showed that some of the synthesized derivatives could suppress A549 lung cancer cell growth, indicating potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activities of Thiazole Derivatives

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, new approaches for the synthesis of thiazoles and their fused derivatives have shown antimicrobial activities against bacterial and fungal strains. Such compounds were synthesized through reactions involving ethoxy carbonyl methylene thiazol-4-one and various reagents, leading to derivatives with potential antimicrobial applications (Wardkhan et al., 2008).

Heterocyclic Synthesis for Surfactants

Thiadiazolyl derivatives have been synthesized from stearic acid and evaluated for their non-ionic surfactant properties, alongside antimicrobial activity assessments. These compounds include thiadiazolyl piperidine and piperazine derivatives, indicating their application in creating biologically active surfactants with potential antimicrobial benefits (Abdelmajeid et al., 2017).

Anti-arrhythmic Activity

Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and shown to possess significant anti-arrhythmic activity. This research highlights the therapeutic potential of such compounds in cardiovascular disease treatment (Abdel‐Aziz et al., 2009).

Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB ATPase, demonstrating their potential in antituberculosis therapy. Notably, specific compounds in this series showed promising activity against tuberculosis, underscoring their significance in addressing this global health challenge (Jeankumar et al., 2013).

Safety And Hazards

While specific safety and hazard information for “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” was not found, it’s important to note that thiadiazole-containing compounds have been used in clinics, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium .

Future Directions

Thiadiazole derivatives have shown promise in the development of more effective anticancer therapeutics . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . The future of “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” and similar compounds may lie in further exploration of their anticancer potential.

properties

IUPAC Name

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-2-15-18-19-17(22-15)14-8-10-20(11-9-14)16(21)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTYJCVPLPRSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

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